molecular formula C8H4F6S B2553243 2,5-Bis-trifluoromethylbenzenethiol CAS No. 1028328-58-6

2,5-Bis-trifluoromethylbenzenethiol

Cat. No.: B2553243
CAS No.: 1028328-58-6
M. Wt: 246.17
InChI Key: HZYQKKOLYUTIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis-trifluoromethylbenzenethiol is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable benzene derivative, followed by thiolation using reagents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of 2,5-Bis-trifluoromethylbenzenethiol often employs catalytic processes to enhance yield and efficiency. Catalysts such as triflic acid or recyclable superacid catalysts like NAFION are used to facilitate the reaction . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases or nucleophiles under controlled temperatures.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis-trifluoromethylbenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

  • 3,5-Bis-trifluoromethylbenzenethiol
  • 2,3,4,5,6-Pentafluorothiophenol
  • 4-Fluorothiophenol

Comparison: 2,5-Bis-trifluoromethylbenzenethiol is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6S/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYQKKOLYUTIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.